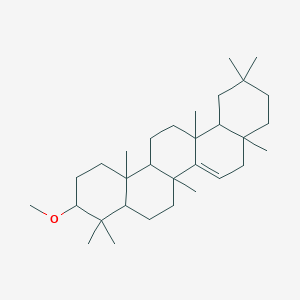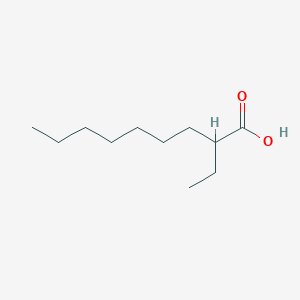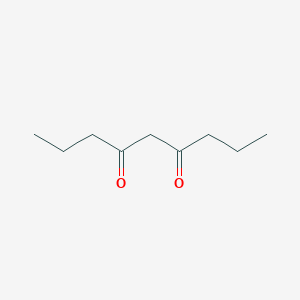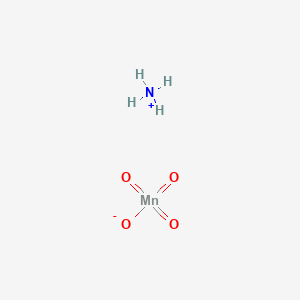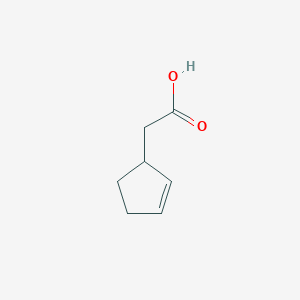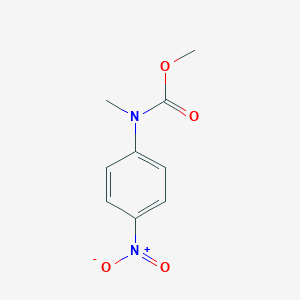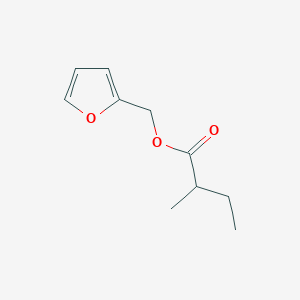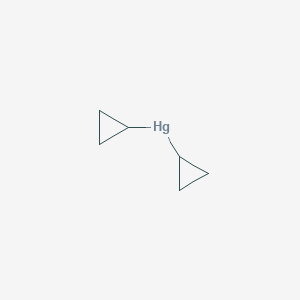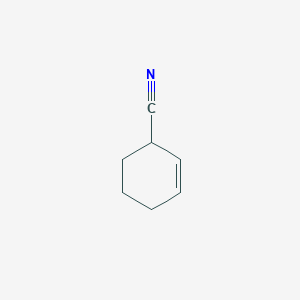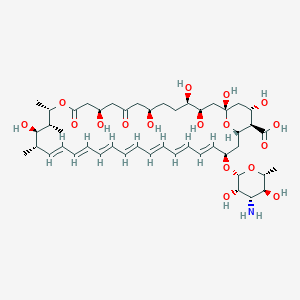
Mycoheptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycoheptin is a natural product that has been isolated from the fermentation broth of Streptomyces sp. ATCC 29253. It is a cyclic depsipeptide that consists of 10 amino acid residues and a β-hydroxy acid. Mycoheptin has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of mycoheptin is not fully understood, but it is believed to involve the inhibition of protein synthesis. Mycoheptin has been shown to bind to the ribosome, which is responsible for protein synthesis, and inhibit its activity. This leads to the accumulation of incomplete or truncated proteins, which can induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, mycoheptin has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Mycoheptin has also been found to exhibit anti-inflammatory activity, which could be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of mycoheptin is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to inhibit the growth of bacteria and fungi, which could be useful for the development of new antibiotics. However, one limitation of mycoheptin is its low yield, which can make it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on mycoheptin. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the mechanism of action of mycoheptin, which could lead to the development of new cancer treatments. Additionally, research could be conducted to explore the potential use of mycoheptin as an antibiotic or anti-inflammatory agent. Overall, mycoheptin has the potential to be a valuable compound for a variety of scientific research applications.
Synthesemethoden
Mycoheptin can be synthesized using a combination of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The SPPS method involves the stepwise addition of amino acids to a solid support, while the solution-phase method involves the synthesis of the peptide in solution. Both methods have been used successfully to synthesize mycoheptin, with yields ranging from 2-10%.
Wissenschaftliche Forschungsanwendungen
Mycoheptin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Mycoheptin has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Eigenschaften
CAS-Nummer |
12609-89-1 |
|---|---|
Produktname |
Mycoheptin |
Molekularformel |
C47H71NO17 |
Molekulargewicht |
922.1 g/mol |
IUPAC-Name |
(1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
InChI-Schlüssel |
GXLOOVOKGBOVIH-YPBFURFVSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](CC(=O)C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonyme |
mycoheptin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
